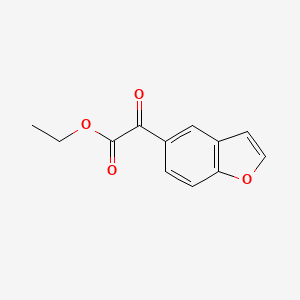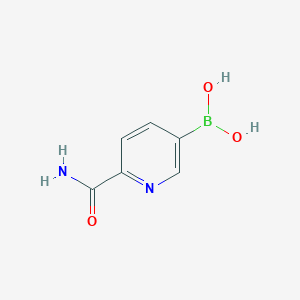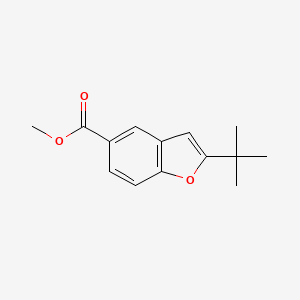
4-Etinil-3,5-dimetilisoxazol
Descripción general
Descripción
4-Ethynyl-3,5-dimethylisoxazole is a chemical compound with the molecular formula C7H7NO . It is a solid substance .
Synthesis Analysis
The synthesis of 4-Ethynyl-3,5-dimethylisoxazole and its derivatives has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of 4-Ethynyl-3,5-dimethylisoxazole can be represented by the InChI code: 1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 .Chemical Reactions Analysis
In the context of anti-cancer research, 4-Ethynyl-3,5-dimethylisoxazole has been used as a building block in the synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives .Physical and Chemical Properties Analysis
4-Ethynyl-3,5-dimethylisoxazole is a solid substance with a molecular weight of 121.14 . It is stored in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Desarrollo de medicamentos: Inhibidores de BRD4 para la terapia del cáncer
4-Etinil-3,5-dimetilisoxazol: los derivados se han sintetizado y evaluado como potentes inhibidores de BRD4, que son prometedores en la terapia del cáncer . Un derivado de este tipo, DDT26, mostró una actividad inhibitoria significativa contra BRD4, con potencial para tratar el cáncer de mama al inducir daño al ADN y detención del ciclo celular .
Síntesis de materiales: Derivados de halo-isoxazol
El compuesto se ha utilizado en la síntesis de halo-isoxazoles, que se utilizan en la síntesis orgánica moderna y la química medicinal. Estos derivados son valiosos para crear materiales con propiedades de cristal líquido y para construir bibliotecas combinatorias de nuevos compuestos heterocíclicos .
Estudios biológicos: Ligandos de bromodominio
En la investigación biológica, This compound actúa como un ligando mimético de acetil-lisina para los bromodominios. Esta aplicación es crucial para comprender la regulación de la transcripción genética a través de mecanismos epigenéticos. El compuesto se ha utilizado para desarrollar sondas selectivas para la familia BET y los bromodominios CREBBP .
Caracterización farmacológica: Leucemia mieloide aguda
Los derivados de This compound se han diseñado y caracterizado farmacológicamente como inhibidores de BRD4 contra la leucemia mieloide aguda. Estos compuestos han mostrado una notable actividad antiproliferativa y la capacidad de inducir la apoptosis en las células cancerosas .
Orientación terapéutica epigenética
Los derivados del compuesto se han optimizado como potentes inhibidores de la familia de bromodominios BET, demostrando fuertes efectos antiproliferativos en ciertas células leucémicas. Esta optimización es parte del esfuerzo continuo para desarrollar agentes terapéuticos epigenéticos .
Síntesis química: Aplicaciones de solventes eutécticos profundos
This compound: se ha utilizado en la síntesis de isoxazoles y isoxazolinas disustituidos utilizando solventes eutécticos profundos. Este método representa un enfoque más sostenible para la síntesis química, reduciendo la necesidad de solventes orgánicos tradicionales .
Mecanismo De Acción
Target of Action
The primary target of 4-Ethynyl-3,5-dimethylisoxazole is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription .
Mode of Action
4-Ethynyl-3,5-dimethylisoxazole interacts with BRD4 by binding to its bromodomains . This binding inhibits the function of BRD4, thereby affecting the transcription of certain genes .
Biochemical Pathways
The inhibition of BRD4 by 4-Ethynyl-3,5-dimethylisoxazole affects various biochemical pathways. One of the key pathways influenced is the MYC oncogene expression . MYC is a crucial regulator of cell growth and proliferation, and its dysregulation is associated with various types of cancer .
Result of Action
The inhibition of BRD4 by 4-Ethynyl-3,5-dimethylisoxazole leads to several molecular and cellular effects. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . These effects contribute to its potential anti-cancer activity .
Safety and Hazards
Direcciones Futuras
The future directions of 4-Ethynyl-3,5-dimethylisoxazole research are likely to continue in the field of medicinal chemistry, particularly in the development of novel therapeutic agents for cancer treatment . The compound’s potential as a building block in the synthesis of BRD4 inhibitors suggests it may play a significant role in the development of new anti-cancer drugs .
Análisis Bioquímico
Biochemical Properties
4-Ethynyl-3,5-dimethylisoxazole plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain-containing proteins. Bromodomains are a family of conserved protein modules that recognize acetylated lysine residues on histones and other proteins . By binding to these bromodomains, 4-Ethynyl-3,5-dimethylisoxazole can disrupt the interaction between bromodomains and acetylated lysines, thereby influencing gene expression and chromatin structure . This compound has shown selective inhibition of bromodomain-containing proteins such as BRD2 and BRD4, with IC50 values of less than 5 μM .
Cellular Effects
4-Ethynyl-3,5-dimethylisoxazole has been shown to exert significant effects on various cell types and cellular processes. In particular, it has demonstrated antiproliferative effects on acute myeloid leukemia cells (MV4;11) by inhibiting the activity of bromodomain-containing proteins . This inhibition leads to changes in gene expression and cell signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, 4-Ethynyl-3,5-dimethylisoxazole has been found to have minimal cytotoxicity in other cancer cell lines, indicating its potential as a selective therapeutic agent .
Molecular Mechanism
The molecular mechanism of 4-Ethynyl-3,5-dimethylisoxazole involves its interaction with bromodomains, which are responsible for recognizing acetylated lysine residues on histones . By binding to the acetyl-lysine binding pocket of bromodomains, 4-Ethynyl-3,5-dimethylisoxazole displaces acetylated histone-mimicking peptides, thereby preventing the bromodomain from recognizing and binding to acetylated lysines . This disruption of bromodomain-histone interactions leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-3,5-dimethylisoxazole have been observed to change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-Ethynyl-3,5-dimethylisoxazole can maintain its antiproliferative effects on leukemia cells for several days, but its efficacy may diminish with prolonged exposure . Additionally, the compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 4-Ethynyl-3,5-dimethylisoxazole vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit bromodomain-containing proteins without causing significant toxicity . At higher doses, 4-Ethynyl-3,5-dimethylisoxazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-Ethynyl-3,5-dimethylisoxazole is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels . Additionally, 4-Ethynyl-3,5-dimethylisoxazole has been shown to affect the activity of enzymes involved in histone acetylation and deacetylation, thereby modulating gene expression and cellular processes .
Transport and Distribution
Within cells and tissues, 4-Ethynyl-3,5-dimethylisoxazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilicity . Once inside the cell, it can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments . The distribution of 4-Ethynyl-3,5-dimethylisoxazole within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-Ethynyl-3,5-dimethylisoxazole is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with bromodomain-containing proteins and influences gene expression . This localization is facilitated by targeting signals and post-translational modifications that direct 4-Ethynyl-3,5-dimethylisoxazole to specific nuclear compartments . Additionally, the compound’s activity can be modulated by its localization within other subcellular compartments, such as the cytoplasm and mitochondria .
Propiedades
IUPAC Name |
4-ethynyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIFFHHNSRUZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699284 | |
| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-91-0 | |
| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-3,5-dimethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)

![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)





![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)



![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)
